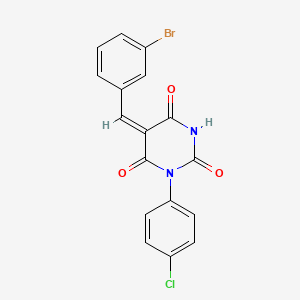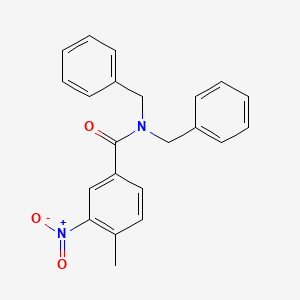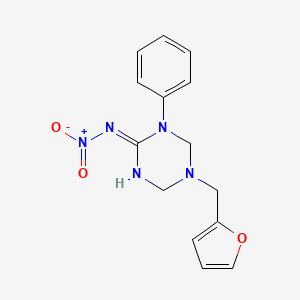
5-(3-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BBP, is a pyrimidine derivative that has been widely studied for its potential applications in the field of medicinal chemistry. BBP is a small molecule that has shown promising results in various scientific research studies, indicating its potential as a therapeutic agent.
Mecanismo De Acción
5-(3-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione exerts its pharmacological effects by modulating various signaling pathways and molecular targets. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and immune response. 5-(3-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione also inhibits the activity of various kinases, such as JAK2, STAT3, and AKT, which are involved in the regulation of cell proliferation and survival. Moreover, 5-(3-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects
5-(3-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in macrophages and other immune cells. 5-(3-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione also inhibits the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which play a crucial role in the regulation of inflammation and pain. Moreover, 5-(3-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified to improve its pharmacological properties. 5-(3-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to exhibit low toxicity in vitro and in vivo, indicating its potential as a safe and effective therapeutic agent. However, 5-(3-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability and efficacy. Moreover, 5-(3-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has not been extensively studied in clinical trials, and its long-term safety and efficacy are still unknown.
Direcciones Futuras
There are several future directions for the study of 5-(3-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is the development of 5-(3-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione analogs with improved pharmacological properties, such as increased solubility and selectivity for specific molecular targets. Another direction is the study of 5-(3-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their efficacy and reduce their toxicity. Moreover, further studies are needed to investigate the long-term safety and efficacy of 5-(3-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in clinical trials, and to explore its potential applications in the treatment of various diseases, such as cancer, Alzheimer's disease, and viral infections.
Métodos De Síntesis
5-(3-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using various methods, including the reaction between 4-chloro-3-nitrobenzaldehyde and 3-bromobenzylamine. This reaction yields 5-(3-bromobenzylidene)-4-chloro-3-nitrobenzene, which can be reduced using sodium dithionite to obtain 5-(3-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. Another method involves the reaction between 4-chloro-3-nitrobenzaldehyde and 3-bromobenzaldehyde in the presence of ammonium acetate, which yields 5-(3-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione directly.
Aplicaciones Científicas De Investigación
5-(3-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been widely studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities. 5-(3-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been studied for its potential as an antifungal agent and as a modulator of the immune response. Moreover, 5-(3-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Propiedades
IUPAC Name |
(5E)-5-[(3-bromophenyl)methylidene]-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrClN2O3/c18-11-3-1-2-10(8-11)9-14-15(22)20-17(24)21(16(14)23)13-6-4-12(19)5-7-13/h1-9H,(H,20,22,24)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGVCLOOXDMZAN-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B6011122.png)
![3,5-dimethoxy-N-({1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6011133.png)
![2-(3,4-dimethylphenyl)-5-methyl-4-{[(3-nitrophenyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6011146.png)
![3-{1-[3-(1H-benzimidazol-2-yl)propanoyl]-3-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6011172.png)
![N'-[(2-hydroxy-6-nitro-1-naphthyl)methylene]-6-methylnicotinohydrazide](/img/structure/B6011178.png)
![N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6011188.png)


![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6011208.png)
![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6011214.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide](/img/structure/B6011221.png)
![1-[2-(3-chlorophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B6011227.png)

![4-[(1-cyclopentyl-6-oxo-3-piperidinyl)carbonyl]-1-(3,5-dimethylphenyl)-2-piperazinone](/img/structure/B6011232.png)